molecular formula C20H19N3O5S B12795164 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil CAS No. 137897-82-6

1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil

Cat. No.: B12795164
CAS No.: 137897-82-6
M. Wt: 413.4 g/mol
InChI Key: YESXMHGMVFNFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is a synthetic compound with a complex structure that includes uracil, phenylcarbamoyl, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil typically involves multiple steps, including the introduction of the hydroxyethoxy, phenylcarbamoyl, and phenylthio groups to the uracil core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography, is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenylthio group, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the phenylcarbamoyl group, converting it to an amine.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce amines.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-cancer and anti-viral properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: This compound shares the hydroxyethoxy group and has similar synthetic routes.

    2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains the hydroxyethoxy group and is used in similar research applications.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

137897-82-6

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-2,4-dioxo-N-phenyl-6-phenylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O5S/c24-11-12-28-13-23-19(29-15-9-5-2-6-10-15)16(18(26)22-20(23)27)17(25)21-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,21,25)(H,22,26,27)

InChI Key

YESXMHGMVFNFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.